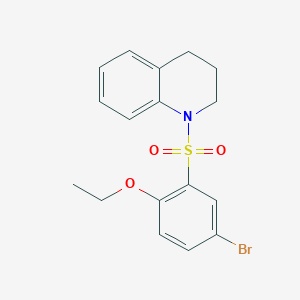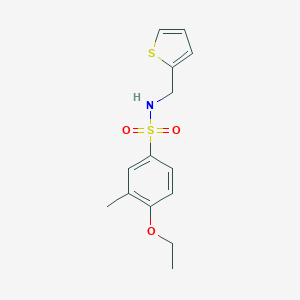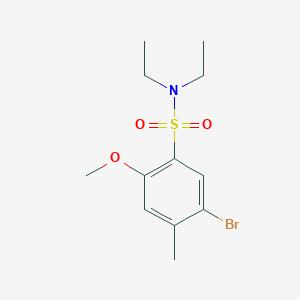
4-bromo-2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl ethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl ethyl ether, commonly known as BQS, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BQS is a sulfonyl-containing compound that has been found to exhibit a wide range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
BQS has been found to have a wide range of scientific research applications. One of the most promising applications of BQS is in the field of cancer research. Studies have shown that BQS can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. BQS has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of BQS is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. BQS has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects
BQS has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that BQS can inhibit the activity of certain enzymes involved in cell growth and proliferation, leading to apoptosis. BQS has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, BQS has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BQS for lab experiments is its high purity and high yield, making it suitable for a wide range of scientific research applications. Additionally, BQS has been found to be stable under a wide range of conditions, making it easy to handle and store. However, one of the limitations of BQS is its relatively low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on BQS. One area of interest is in the development of new cancer treatments based on the mechanism of action of BQS. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BQS and its potential applications in the treatment of inflammatory and neurodegenerative diseases. Finally, research is needed to develop new synthesis methods for BQS that are more efficient and environmentally friendly.
Métodos De Síntesis
The synthesis of BQS involves the reaction of 4-bromo-2-nitrophenol with 3,4-dihydroquinoline in the presence of a reducing agent such as zinc or iron. The resulting intermediate is then treated with sodium sulfite to produce the final product, BQS. The synthesis of BQS has been optimized to yield high purity and high yield of the compound, making it suitable for scientific research applications.
Propiedades
Fórmula molecular |
C17H18BrNO3S |
|---|---|
Peso molecular |
396.3 g/mol |
Nombre IUPAC |
1-(5-bromo-2-ethoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C17H18BrNO3S/c1-2-22-16-10-9-14(18)12-17(16)23(20,21)19-11-5-7-13-6-3-4-8-15(13)19/h3-4,6,8-10,12H,2,5,7,11H2,1H3 |
Clave InChI |
QLSDZXDRESIWGJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCC3=CC=CC=C32 |
SMILES canónico |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B288096.png)
![4-Tert-butyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288098.png)
![4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288099.png)
![1-(2-Furoyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B288118.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B288120.png)
![2-benzyl-1-[(4-iodophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288125.png)
![2-benzyl-1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288127.png)

![N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide](/img/structure/B288134.png)
![4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B288146.png)
![4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B288153.png)
![Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B288155.png)
